molecular formula C14H12N2O6S2 B7770020 Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino-

Cat. No.: B7770020
M. Wt: 368.4 g/mol
InChI Key: HFDGAAKIBOPPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is a chemical compound used in the development of bioconjugates for biomedical research. It is composed of two functional groups: an EY fluorophore and a CBS-A reactive group, linked by a spacer. This compound is valuable for researchers in fields such as fluorescence imaging, protein labeling, and drug delivery .

Preparation Methods

The synthesis of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- involves the reaction of the EY fluorophore with the CBS-A reactive group. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction. The reaction is carried out at room temperature and monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the product .

Chemical Reactions Analysis

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The CBS-A reactive group can undergo substitution reactions with nucleophiles such as amines or thiols.

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of bioconjugates and the development of novel compounds for various applications.

    Biology: The compound is used for protein labeling and fluorescence imaging, allowing researchers to study protein interactions and cellular processes.

    Medicine: Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is used in drug delivery systems to target specific cells or tissues, improving the efficacy and safety of therapeutic agents.

    Industry: The compound is used in the development of diagnostic tools and assays for various applications.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- involves the selective reaction of the CBS-A reactive group with cysteine residues in proteins. This reaction forms a stable covalent bond, allowing the EY fluorophore to be attached to the protein. The molecular targets of Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- include proteins with accessible cysteine residues, and the pathways involved include the formation of covalent bonds between the linker and the target protein .

Comparison with Similar Compounds

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- is unique compared to other similar compounds due to its specific combination of the EY fluorophore and CBS-A reactive group. Similar compounds include:

Benzenesulfonic acid, 2,2'-(1,2-ethynediyl)bis[5-amino- stands out due to its versatility and effectiveness in various applications, making it a valuable tool for researchers in multiple fields.

Properties

IUPAC Name

5-amino-2-[2-(4-amino-2-sulfophenyl)ethynyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S2/c15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h3-8H,15-16H2,(H,17,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFDGAAKIBOPPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)C#CC2=C(C=C(C=C2)N)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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